molecular formula C11H11NO5 B3040111 Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 1565845-67-1

Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No. B3040111
CAS RN: 1565845-67-1
M. Wt: 237.21 g/mol
InChI Key: WEHXHGQNJKVNOQ-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives like this compound involves several steps. The benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Benzofuran Compounds in Scientific Research

Benzofuran derivatives are ubiquitous in nature and possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Due to these activities and potential applications in pharmaceuticals, benzofuran compounds have garnered attention from chemical and pharmaceutical researchers worldwide. Notably, novel benzofuran derivatives have been explored for their anti-hepatitis C virus activity and anticancer properties, showcasing their potential as natural drug lead compounds. Recent advancements in the synthesis of complex benzofuran derivatives, including unique methods like free radical cyclization cascades and proton quantum tunneling, have facilitated the development of these compounds for various applications (Miao et al., 2019).

Biocompatible Materials from Hyaluronan Esterification

Research on biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives. These materials, obtained through partial or total esterification of hyaluronan's carboxyl groups, promise utility in clinical applications due to their biological properties. Ethyl and benzyl hyaluronan esters, as representatives of this class, have shown varied physico-chemical properties and biological effects, highlighting the potential of hyaluronan derivatives in developing new biocompatible materials (Campoccia et al., 1998).

Antimicrobial Applications

Benzofuran derivatives have been identified as suitable structures for antimicrobial therapy. Their unique structural features and wide array of biological activities make them a privileged structure in drug discovery, particularly for developing efficient antimicrobial agents. Compounds like psoralen, 8-methoxypsoralen, and angelicin, derived from benzofurans, have already been used in treating skin diseases like cancer or psoriasis. The emerging role of benzofuran scaffolds in designing new antimicrobial agents highlights the continuous need for research in this promising area (Hiremathad et al., 2015).

Future Directions

Given the strong biological activities of benzofuran compounds, they have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-5,9H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHXHGQNJKVNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177929
Record name 2-Benzofurancarboxylic acid, 2,3-dihydro-7-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1565845-67-1
Record name 2-Benzofurancarboxylic acid, 2,3-dihydro-7-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565845-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxylic acid, 2,3-dihydro-7-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate
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Ethyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate

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